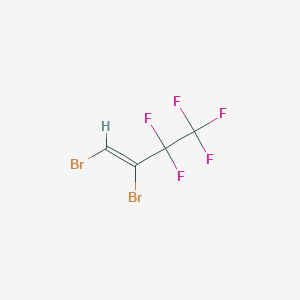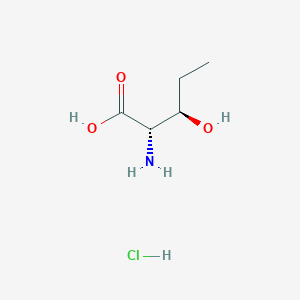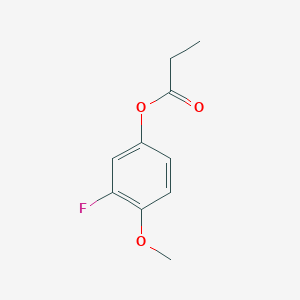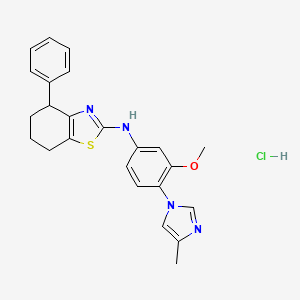
gamma-Secretase modulator 1 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-secretase modulator 1 (hydrochloride) is a compound that has garnered significant attention in the field of Alzheimer’s disease research. It is a small molecule that modulates the activity of gamma-secretase, an intramembrane aspartyl protease critical for the generation of amyloid-beta peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease, making gamma-secretase a key target for therapeutic intervention .
Preparation Methods
The synthesis of gamma-secretase modulator 1 (hydrochloride) involves several steps, including the formation of the core structure and subsequent modifications to introduce the hydrochloride group. The synthetic routes typically involve:
Formation of the Core Structure: This step involves the construction of the main molecular framework using various organic synthesis techniques.
Introduction of Functional Groups: Specific functional groups are introduced to enhance the compound’s activity and selectivity.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which improves the compound’s solubility and stability
Industrial production methods for gamma-secretase modulator 1 (hydrochloride) are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for research and potential therapeutic use.
Chemical Reactions Analysis
Gamma-secretase modulator 1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with altered functional groups.
Scientific Research Applications
Gamma-secretase modulator 1 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the mechanisms of gamma-secretase and its role in amyloid-beta production.
Biology: The compound is used to investigate the biological pathways involved in Alzheimer’s disease and other neurodegenerative disorders.
Medicine: Gamma-secretase modulator 1 (hydrochloride) is being explored as a potential therapeutic agent for Alzheimer’s disease, with the aim of reducing amyloid-beta production and preventing the formation of amyloid plaques
Mechanism of Action
Gamma-secretase modulator 1 (hydrochloride) exerts its effects by modulating the activity of gamma-secretase. Gamma-secretase is responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid-beta peptides. By modulating gamma-secretase activity, the compound reduces the production of amyloidogenic amyloid-beta peptides, thereby preventing the formation of amyloid plaques. The molecular targets and pathways involved include the gamma-secretase complex and the amyloidogenic pathway .
Comparison with Similar Compounds
Gamma-secretase modulator 1 (hydrochloride) is unique in its ability to selectively modulate gamma-secretase activity without completely inhibiting it. This selective modulation is crucial for reducing amyloid-beta production while minimizing potential side effects associated with complete inhibition of gamma-secretase. Similar compounds include:
Semagacestat: A gamma-secretase inhibitor that failed in clinical trials due to adverse effects.
Avagacestat: Another gamma-secretase inhibitor with a different mechanism of action and selectivity profile.
E2012: A gamma-secretase modulator that promotes the cleavage of amyloid-beta into shorter, less toxic peptides
Gamma-secretase modulator 1 (hydrochloride) stands out due to its specific pharmacological features and potential for therapeutic use in Alzheimer’s disease.
Properties
IUPAC Name |
N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS.ClH/c1-16-14-28(15-25-16)20-12-11-18(13-21(20)29-2)26-24-27-23-19(9-6-10-22(23)30-24)17-7-4-3-5-8-17;/h3-5,7-8,11-15,19H,6,9-10H2,1-2H3,(H,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCKOISQTRXFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=CC=C5)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
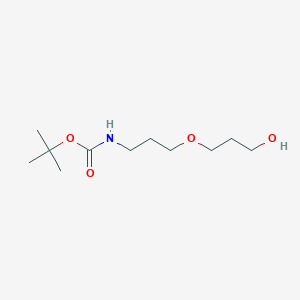
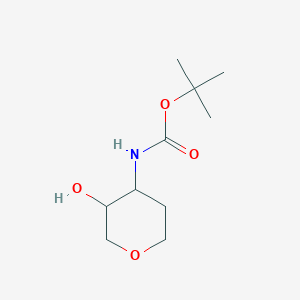
![methyl (2S)-2-amino-3-[4-(2-hydroxyethoxy)phenyl]propanoate](/img/structure/B8093258.png)
![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4E,6E,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate](/img/structure/B8093271.png)
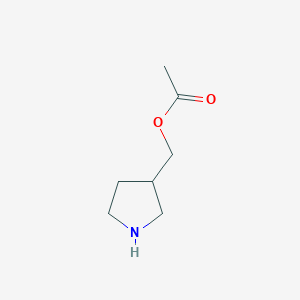
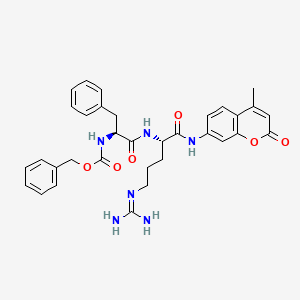

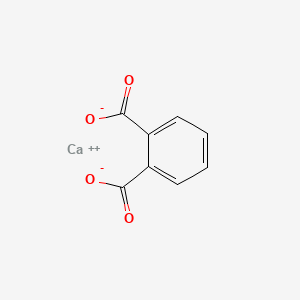
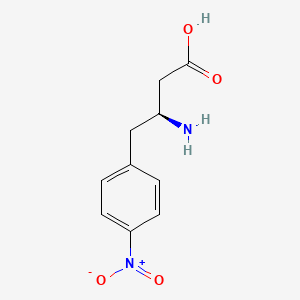

![(1R,9S)-11-[(2S,3S)-2-amino-3-methylpentanoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8093311.png)
